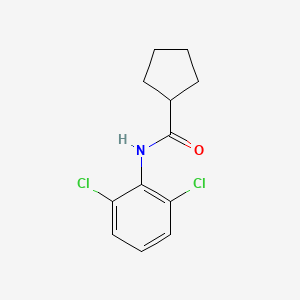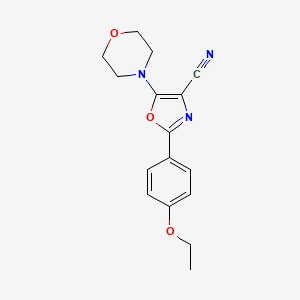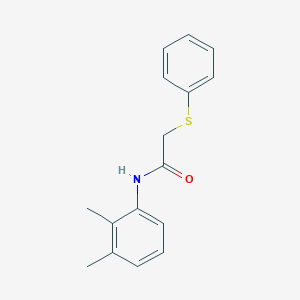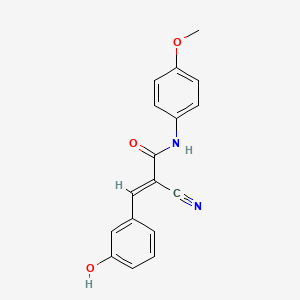![molecular formula C13H16ClN3O4 B5762440 5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide](/img/structure/B5762440.png)
5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Mor-NH2 or Moroxydine and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
The mechanism of action of 5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is not fully understood, but it is believed to act by inhibiting the replication of the virus. It has been found to inhibit the activity of the viral DNA polymerase, which is essential for the replication of the virus. This inhibition leads to the prevention of viral replication and ultimately, the death of the virus.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide have been studied extensively. It has been found to have low toxicity and does not cause any significant adverse effects on the body. However, it may cause mild gastrointestinal disturbances and skin irritation in some individuals.
実験室実験の利点と制限
5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide has several advantages for lab experiments. It is easy to synthesize and has good stability, making it suitable for long-term storage. It has low toxicity, making it safe to handle, and it is relatively cheap, making it accessible to researchers with limited budgets. However, it also has some limitations, such as its limited solubility in water, which may make it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of 5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide. Some of these directions include:
1. Further studies on its antiviral properties to identify its potential use in the treatment of viral infections.
2. Studies on its potential use as a pesticide to identify its effectiveness against different types of insect pests.
3. Studies on its potential use as a dye to identify its properties and suitability for different applications.
4. Studies on its mechanism of action to gain a better understanding of how it inhibits viral replication.
5. Studies on its potential use in combination with other antiviral agents to identify its effectiveness in treating viral infections.
Conclusion:
In conclusion, 5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its antiviral properties, potential use as a pesticide, and dye. It has low toxicity and does not cause any significant adverse effects on the body. However, it also has some limitations, such as its limited solubility in water. Further studies are needed to identify its potential use in the treatment of viral infections, its effectiveness against different types of insect pests, and its properties and suitability for different applications.
合成法
The synthesis of 5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide involves the reaction between 5-chloro-2-nitrobenzoic acid and 2-(4-morpholinyl)ethylamine. The reaction takes place in the presence of a suitable solvent and a catalyst, which helps in the formation of the desired compound. The yield of the reaction is dependent on various factors such as the reaction time, temperature, and the concentration of the reactants.
科学的研究の応用
5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been studied for its antiviral properties and has been found to be effective against various viruses such as herpes simplex virus, influenza virus, and respiratory syncytial virus. In agriculture, this compound has been studied for its potential use as a pesticide, as it has been found to be effective against various insect pests. In material science, this compound has been studied for its potential use as a dye, as it has been found to have good dyeing properties.
特性
IUPAC Name |
5-chloro-N-(2-morpholin-4-ylethyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4/c14-10-1-2-12(17(19)20)11(9-10)13(18)15-3-4-16-5-7-21-8-6-16/h1-2,9H,3-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRJZZXQYBOLRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(4-morpholinyl)ethyl]-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-chloro-5-methoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5762362.png)

![7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5762388.png)
![methyl 1-[(3,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5762394.png)


![3'-(4-methylphenyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5762402.png)

![2-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5762411.png)
![3-bromo-N'-[(3,4-diethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5762415.png)

![1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5762427.png)
![2-(2,5-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5762451.png)